molecular formula C15H12 B076509 1-Methyl-2-(2-phenylethynyl)benzene CAS No. 14309-60-5

1-Methyl-2-(2-phenylethynyl)benzene

Cat. No. B076509
CAS RN: 14309-60-5
M. Wt: 192.25 g/mol
InChI Key: RVTIFECUYDUJAY-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-phenylethynyl)benzene is a compound of interest within the field of organic chemistry due to its unique structure and potential applications in materials science and molecular electronics. Its structural components, including the phenylethynyl group, are pivotal in studying photophysical properties and the synthesis of complex molecular systems.

Synthesis Analysis

The synthesis of compounds related to 1-Methyl-2-(2-phenylethynyl)benzene, such as 1,4-bis(phenylethynyl)benzene derivatives, involves palladium-catalyzed cross-coupling reactions, typically Sonogashira reactions, which are efficient for forming carbon-carbon bonds between aryl halides and terminal alkynes (Fasina et al., 2004). These synthetic routes are critical for accessing a wide range of aromatic compounds with extended π-conjugation and potential liquid crystalline properties.

Molecular Structure Analysis

The molecular structure of related compounds like 1,4-bis(phenylethynyl)benzene and its derivatives has been extensively studied using X-ray crystallography. These studies reveal that the steric and electronic effects of substituents significantly influence the molecular conformation and packing in the solid state, affecting their physical and chemical properties (Clegg et al., 1993).

Chemical Reactions and Properties

1-Methyl-2-(2-phenylethynyl)benzene and its structural analogs undergo various chemical reactions, including photoredox-catalyzed cascade annulations, which are useful for synthesizing heterocyclic compounds such as benzothiophenes and benzoselenophenes (Jianxiang Yan et al., 2018). These reactions expand the utility of phenylethynyl benzene derivatives in organic synthesis.

Physical Properties Analysis

The physical properties, including liquid crystalline behavior and photophysical properties of 1-Methyl-2-(2-phenylethynyl)benzene derivatives, have been a subject of interest. These compounds exhibit organized phases and interesting photophysical characteristics due to their extended π-conjugated systems, influencing their potential applications in materials science (Lydon et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-Methyl-2-(2-phenylethynyl)benzene derivatives, including their reactivity and interaction with various chemical agents, highlight their versatility in chemical synthesis and potential applications in developing new materials and chemical sensors. The study of these properties is crucial for understanding the fundamental aspects of their chemistry and for exploring new applications (Beeby et al., 2002).

Scientific Research Applications

  • Photophysical Properties and Chromophore Aggregation : Levitus et al. (2001) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene. They found that planarization and chromophore aggregation in such compounds lead to significant shifts in emission spectra, which is crucial for understanding their behavior in poly(phenyleneethynylene)s (Levitus et al., 2001).

  • Liquid Crystalline Behavior : Lydon et al. (2008) explored the liquid crystalline behavior of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. They found that these compounds demonstrate stable smectic and nematic phases at moderate temperatures, indicating potential applications in molecular electronics (Lydon et al., 2008).

  • Reversible Luminescent and Nonlinear Optical Switch : Nisic et al. (2015) reported on a highly efficient acido-triggered reversible luminescent and nonlinear optical switch based on certain benzene derivatives. Their findings highlight potential applications in optical switching and sensing technologies (Nisic et al., 2015).

  • Cascade Annulation in Organic Synthesis : Yan et al. (2018) developed a photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides. This process provides a novel method for synthesizing benzothiophenes and benzoselenophenes, which are important in drug discovery and materials science (Yan et al., 2018).

  • Optical Non-Linearity for Electronic Applications : Kondo et al. (1995) synthesized phenylethynyl substituted benzenes and studied their third-order optical non-linearity. This property is significant for developing new materials for electronic and photonic devices (Kondo et al., 1995).

  • Photoreactivity in Molecular Electronics : Sudeep et al. (2006) examined the photochemical reactivity of phenyleneethynylene oligomers. They found that these compounds have a high potential for use in light energy harvesting and molecular electronics due to their ability to efficiently transfer charge and energy (Sudeep et al., 2006).

properties

IUPAC Name

1-methyl-2-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIFECUYDUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294331
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(2-phenylethynyl)benzene

CAS RN

14309-60-5
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14309-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Tartaggia, O De Lucchi, LJ Gooßen - 2012 - Wiley Online Library
A palladium catalyst that mediates the one‐pot sequential Sonogashira and decarboxylative coupling of propiolic acid with two different aryl bromides has been developed. Selective …
N Nowrouzi, M Zarei - Tetrahedron, 2015 - Elsevier
An efficient and simple protocol for the Heck reaction of aryl iodides and bromides using NiCl 2 ·6H 2 O as the pre-catalyst is presented. The reactions proceed well in ethylene glycol in …
Number of citations: 38 www.sciencedirect.com
M Qin, Q Wang, Y Du, L Shao, C Qi, H Tao - Journal of Physics and …, 2020 - Elsevier
Palladium chloride and chlorinated poly (vinyl chloride) (CPVC) mixture were prepared into homogeneous solution, followed by electrospinning to make uniform nanofibers with …
Number of citations: 7 www.sciencedirect.com
H Oka, K Kitai, T Suzuki, Y Obora - RSC advances, 2017 - pubs.rsc.org
We report the catalysis of a Sonogashira–Hagihara cross-coupling reaction using a DMF-stabilized copper nanoparticle catalyst. The reaction proceeded with low catalyst loadings, and …
Number of citations: 35 pubs.rsc.org
Y Yuan, H Zhu, D Zhao, L Zhang - Synthesis, 2011 - thieme-connect.com
The catalytic Sonogashira coupling reaction of terminal alkynes and aryl halides is developed using copper (II) oxide nanoparticles as catalyst in dimethyl sulfoxide. The procedure is …
Number of citations: 14 www.thieme-connect.com

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